tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
“tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the CAS Number: 1341038-53-6 . It has a molecular weight of 255.36 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.36 . It is a liquid at room temperature . The InChI code provides further details about its molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Spirocyclic Compounds : A study demonstrated the synthesis of spirocyclic compounds like tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, which can be used to prepare other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
- NMR Spectroscopy for Configuration Assignment : NMR spectroscopy was applied to assign the absolute configurations of similar compounds, enhancing our understanding of their structural characteristics (Jakubowska et al., 2013).
Crystallography and Molecular Arrangements
- Crystal Structure Analysis : Research on cyclohexane-spirohydantoin derivatives, closely related to tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, focused on their molecular structure and crystal structure, revealing insights into the role of substituents in supramolecular arrangements (Graus et al., 2010).
Chemical Synthesis and Transformations
- Spirocyclization Processes : A study explored the atom transfer radical spirocyclization from N-benzyltrichloroacetamides, leading to compounds with spirocyclic structures, indicating potential for further chemical transformations (Diaba et al., 2013).
- Synthesis of Bifunctional Compounds : Efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate were described, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Biologically Active Compound Studies
- Microbial Reduction for Active Compounds : The enantioselective microbial reduction of similar compounds to tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate was investigated, indicating potential applications in the synthesis of biologically active compounds (Patel et al., 2005).
- Study on Gabapentin-based Compounds : Research involving gabapentin and tert-butyl azaspiro[4.5]decan-2-yl derivatives highlighted the development of new biologically active compounds (Amirani Poor et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWIJCQQSRKHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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